![molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7](/img/structure/B1334901.png)
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid
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Overview
Description
“2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid” is a chemical compound with the CAS Number: 459421-21-7 . It has a molecular weight of 251.26 g/mol . The IUPAC name for this compound is 2-[(2,5-dioxo-3-pyrrolidinyl)sulfanyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid” is 1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Hybrid Compounds
The compound has been used in the synthesis of new hybrid molecules with potential anticonvulsant and antinociceptive properties . These compounds combine pyrrolidine-2,5-dione and thiophene rings, aiming to create effective treatments for epilepsy and pain relief.
Anticonvulsant Activity
In animal models of epilepsy, derivatives of this compound have shown promising results. They have been tested in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests to evaluate their efficacy as anticonvulsant agents .
Antinociceptive Activity
The compound’s derivatives have also been assessed for their antinociceptive activity . This involves evaluating their potential to act as painkillers, which is measured through tests like the hot plate test and writhing tests .
Interaction with Neuronal Channels
Some derivatives have been studied for their influence on voltage-gated sodium and calcium channels , as well as the GABA transporter (GAT). This research is crucial for understanding the mechanisms behind their anticonvulsant effects .
Antibacterial Applications
Research has explored the use of related compounds for their antibacterial properties . Preliminary studies have evaluated their effectiveness against various bacterial strains, which could lead to new antibacterial agents .
Anthelmintic Potential
The compound’s derivatives have shown anthelmintic potential , meaning they could be used to develop treatments for parasitic worm infections. This application is significant for creating new anthelmintic drugs .
Cytotoxicity Evaluation
Studies have also investigated the cytotoxic potentials of these derivatives. This is important for ensuring that any new drugs developed from these compounds are safe for human use and do not cause undue harm to healthy cells .
Analgesic Mechanism Exploration
Finally, the affinity of the compound’s derivatives for the TRPV1 receptor has been examined. This research aims to uncover the mechanisms behind their analgesic effects, which could lead to the development of novel pain management therapies .
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets via the formation of covalent bonds, given the presence of the reactive dioxopyrrolidinyl group .
Result of Action
The molecular and cellular effects of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of 2-[(2,5-dioxopyrrolidin-3-yl)thio]benzoic acid are currently unknown .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHQWTWIDOTRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387817 |
Source
|
Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid | |
CAS RN |
459421-21-7 |
Source
|
Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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